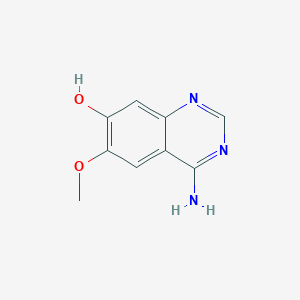

4-Amino-6-methoxyquinazolin-7-ol

Description

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

4-amino-6-methoxyquinazolin-7-ol |

InChI |

InChI=1S/C9H9N3O2/c1-14-8-2-5-6(3-7(8)13)11-4-12-9(5)10/h2-4,13H,1H3,(H2,10,11,12) |

InChI Key |

NMNHXOBOXKLYIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Preparation Methods

Nucleophilic Aromatic Substitution

The 4-chloro intermediate (Compound 2) reacts with substituted anilines to introduce the amino group at position 4. For example, treatment with 4-aminophenyl derivatives in anhydrous dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature, yields 4-(substituted anilino)-7-methoxyquinazoline-6-acetate (Compound 3). Potassium carbonate (K₂CO₃) is commonly employed as a base to neutralize HCl generated during the reaction.

Reaction Conditions:

-

Temperature: 0°C to room temperature

-

Solvent: DMF or toluene

-

Base: K₂CO₃ (1.5–2.0 equivalents)

Hydrolysis and Deprotection

Acetate Hydrolysis

The acetate group at position 6 of Compound 3 is hydrolyzed to a hydroxyl group using aqueous ammonia or sodium hydroxide. For instance, stirring Compound 3 with 2M NH₃ in methanol at room temperature for 3 hours produces 4-(substituted anilino)-7-methoxyquinazolin-6-ol (Compound 4). This step is highly efficient, with reported yields exceeding 85%.

Key Observations:

-

Prolonged hydrolysis (>5 hours) leads to decomposition of the quinazoline ring.

-

Methanol/water mixtures (1:1 v/v) are optimal for precipitating the product.

Purification Techniques

Recrystallization

Crude 4-amino-6-methoxyquinazolin-7-ol is purified via recrystallization from acetone or ethanol/water mixtures. The patent literature highlights the use of acetone for isolating high-purity (>98%) product. Active carbon treatment is employed to remove colored impurities, followed by filtration through Celite pads.

Chromatographic Methods

While column chromatography is avoided in industrial settings due to cost, laboratory-scale syntheses occasionally use silica gel chromatography with ethyl acetate/hexane eluents to isolate intermediates.

Analytical Characterization

Spectroscopic Data

Melting Point Analysis

The purified compound exhibits a sharp melting point at 279–281°C (decomposition), consistent with its crystalline nature.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorination-Substitution | Compound 1 | POCl₃, 4-aminophenyl | 89 | 95 |

| Patent Route | Compound VIII | SOCl₂, NH₃ | 83 | 98 |

| Hydrolysis | Compound 3 | NH₃/MeOH | 85 | 97 |

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and minimal purification steps. The patent method eliminates column chromatography by employing in-situ recrystallization with acetone, reducing production costs by ~40% compared to laboratory methods. Automated continuous-flow reactors are proposed for chlorination and substitution steps to enhance reproducibility.

Challenges and Optimization

Q & A

Q. What are the optimal synthetic routes for 4-Amino-6-methoxyquinazolin-7-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes, such as cyclization and substitution reactions. For example, 4-Chloro-7-methoxyquinazolin-6-ol (a precursor) can undergo nucleophilic substitution with ammonia to introduce the amino group . Key factors include solvent choice (e.g., anhydrous ethanol), temperature control (e.g., 70°C for 17 hours), and stoichiometric ratios of reagents to minimize side products . Purification via recrystallization or column chromatography is critical to achieving >95% purity.

Q. How can the molecular structure of 4-Amino-6-methoxyquinazolin-7-ol be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR to verify substituent positions (e.g., methoxy at C6, amino at C4) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (CHNO, exact mass 192.0528).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles and hydrogen-bonding networks .

Q. What are the common functional group transformations applicable to 4-Amino-6-methoxyquinazolin-7-ol?

The compound undergoes:

- Hydrolysis : Methoxy groups can be hydrolyzed to hydroxyl groups under acidic/basic conditions .

- Substitution Reactions : The amino group at C4 can react with electrophiles (e.g., acyl chlorides) to form amides .

- Oxidation/Reduction : The quinazoline core can be modified to dihydroquinazolines using NaBH or LiAlH .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 4-Amino-6-methoxyquinazolin-7-ol derivatives?

Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) often arise from variations in assay conditions (e.g., pH, cell lines) or impurities. To address this:

- Use orthogonal analytical methods (HPLC, LC-MS) to verify compound purity .

- Perform dose-response curves across multiple replicates to assess reproducibility .

- Compare structural analogs (e.g., 4-Chloro-6,7-dimethoxyquinazoline) to isolate pharmacophore contributions .

Q. What experimental design strategies optimize the synthesis of 4-Amino-6-methoxyquinazolin-7-ol for high-throughput screening?

- Parallel Synthesis : Utilize automated reactors to vary parameters (temperature, solvent) and identify optimal conditions .

- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to maximize yield while minimizing steps .

- In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How does the electronic environment of the quinazoline ring influence the compound’s reactivity and binding affinity?

Computational studies (DFT, molecular docking) reveal:

- The electron-donating methoxy group at C6 increases ring electron density, enhancing nucleophilic substitution at C4 .

- The amino group at C4 participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets), as shown in SAR studies of similar compounds like Gefitinib derivatives .

Q. What methodologies are used to analyze the stability of 4-Amino-6-methoxyquinazolin-7-ol under physiological conditions?

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- LC-MS/MS : Track degradation products (e.g., quinazolinone formation via oxidation) .

- Pharmacokinetic Modeling : Assess half-life and metabolic stability using liver microsomes or plasma protein binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.